molecular formula C22H22ClFN4O2 B2765051 5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775385-03-9

5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2765051
CAS No.: 1775385-03-9
M. Wt: 428.89
InChI Key: ODTJJRDQZGXWFG-UHFFFAOYSA-N
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Description

The compound 5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative featuring a piperidine core substituted with a 3-chloro-4-fluorobenzoyl group and a 4-methylbenzyl moiety. Its structure combines electron-withdrawing halogen substituents (Cl, F) and a hydrophobic methylbenzyl group, which may enhance binding affinity to biological targets (e.g., enzymes or receptors) while modulating pharmacokinetic properties such as metabolic stability and solubility.

Properties

IUPAC Name

3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O2/c1-14-2-4-15(5-3-14)13-28-20(25-26-22(28)30)16-8-10-27(11-9-16)21(29)17-6-7-19(24)18(23)12-17/h2-7,12,16H,8-11,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTJJRDQZGXWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, with CAS number 1775385-03-9, is a complex organic compound notable for its diverse biological activities. This compound features multiple functional groups, including a piperidine ring and a triazolone moiety, which contribute to its pharmacological properties. This article aims to detail the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of the compound is C22H22ClFN4O2C_{22}H_{22}ClFN_{4}O_{2} with a molecular weight of 428.9 g/mol. Its structure includes a piperidine ring and a triazolone group which are pivotal in its biological interactions.

PropertyValue
Molecular FormulaC22H22ClFN4O2
Molecular Weight428.9 g/mol
CAS Number1775385-03-9

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The triazolone ring is known for its ability to engage in hydrogen bonding and coordination with metal ions, which may influence enzyme activity and receptor interactions.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have demonstrated inhibitory effects on α-glucosidase, which is crucial for carbohydrate metabolism .
  • Receptor Modulation : There is evidence suggesting that derivatives of piperidine compounds can modulate G protein-coupled receptors (GPCRs), which play significant roles in signal transduction pathways . This modulation can lead to various physiological responses, including anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. A study evaluated similar piperidine derivatives against bacterial strains such as Xanthomonas axonopodis and fungal pathogens like Alternaria solani, revealing promising antibacterial and antifungal activities .

Anticancer Potential

The triazolone moiety has been associated with anticancer properties. Compounds containing this structure have been investigated for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

  • In vitro Studies : In one study focusing on the synthesis and biological evaluation of triazolone derivatives, it was found that modifications on the piperidine ring significantly enhanced the compounds' inhibitory effects on cancer cell lines.
  • Animal Models : Another study utilizing animal models demonstrated that derivatives similar to the target compound exhibited reduced tumor growth rates when administered in therapeutic doses, suggesting potential applications in cancer therapy .

Scientific Research Applications

Structural Information

  • Molecular Formula : C22H22ClFN4O2
  • Molecular Weight : 444.9 g/mol
  • IUPAC Name : 5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Medicinal Chemistry

The compound is primarily explored for its antimicrobial and antitumor properties. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and cancer cells.

Case Study: Antimicrobial Activity

A study conducted on triazole derivatives demonstrated that compounds similar to this structure exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the chloro and fluorine substituents enhances the lipophilicity of the molecule, which is crucial for membrane penetration and subsequent antibacterial action .

Drug Development

Due to its unique structure, this compound is included in various screening libraries for drug discovery. It is particularly noted for its potential as a bromodomain modulator , which plays a role in regulating gene expression related to cancer.

Table: Screening Library Inclusion

Library NameNumber of Compounds
Bromodomain Modulators Library5801
Protein-Protein Interaction Library218420
SmartTM Library51161

Agricultural Chemistry

Research has indicated potential applications in agricultural chemistry , particularly as a fungicide. The triazole moiety is known for its efficacy against fungal pathogens affecting crops.

Case Study: Fungicidal Properties

In agricultural studies, triazole compounds have shown effectiveness against Fusarium and Botrytis species, which are common fungal pathogens in various crops. The compound’s ability to disrupt fungal cell membrane synthesis contributes to its fungicidal properties .

Neuropharmacology

The piperidine component of the structure suggests potential applications in neuropharmacology , targeting neurological disorders through modulation of neurotransmitter systems.

Case Study: Neuroprotective Effects

Research has indicated that similar piperidine derivatives can exhibit neuroprotective effects in models of neurodegeneration, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Comparison with Similar Compounds

Table 1: Structural Comparison and Theoretical Property Analysis

Compound Name Benzoyl/Piperidine Substituent Triazolone Substituent Key Structural Differences Hypothesized Impact on Properties Reference
5-[1-(3-Chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (Target) 3-Chloro-4-fluorobenzoyl 4-Methylbenzyl Reference compound Balanced electron-withdrawing and lipophilic properties N/A
5-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 5-Chloro-2-methoxybenzoyl 4-Methylphenyl Methoxy (electron-donating) vs. Cl/F Reduced electron-withdrawing effects; altered binding affinity
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Bromophenylacetyl Phenyl Bromine (bulky, electron-withdrawing) Increased steric hindrance; potential metabolic resistance
5-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Fluorophenoxyacetyl Phenyl Ether linkage (O) vs. benzoyl Enhanced solubility; reduced lipophilicity
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol 3-Chloro-5-(trifluoromethyl)pyridinyl Phenyl Pyridine heterocycle; thiol group Improved solubility; altered redox stability
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one Pyrazolyl carbonyl N/A Pyrazole core; dual aromatic substituents Increased lipophilicity; conformational rigidity

Detailed Analysis of Substituent Effects

Benzoyl/Piperidine Modifications

  • Electron-withdrawing vs. Electron-donating Groups: The target compound’s 3-chloro-4-fluorobenzoyl group provides strong electron-withdrawing effects, which may enhance binding to electrophilic regions of biological targets. In contrast, the 5-chloro-2-methoxybenzoyl analog () introduces a methoxy group, which is electron-donating. The 4-bromophenylacetyl substituent () adds steric bulk and stronger electron-withdrawing effects due to bromine, possibly improving metabolic stability but reducing solubility .
  • Heterocyclic and Functional Group Variations: The 4-fluorophenoxyacetyl group () introduces an ether linkage, which may enhance water solubility compared to the target’s benzoyl group. However, this could also reduce membrane permeability .

Triazolone Substituent Variations

  • The target’s 4-methylbenzyl group offers moderate hydrophobicity, balancing solubility and membrane penetration.

Conformational and Crystallographic Insights

  • The X-ray crystallography data for the pyrazolyl carbonyl compound () highlights the role of conformational rigidity in piperidine derivatives. Such structural insights suggest that substituent positioning (e.g., chloro/fluoro vs. methoxy) could influence binding pocket compatibility .

Q & A

Basic: What are the critical synthetic steps and reaction conditions to optimize yield and purity for this compound?

The synthesis of 1,2,4-triazol-3-one derivatives typically involves:

  • N-Alkylation/Acylation : Formation of the piperidine intermediate via nucleophilic substitution or coupling reactions. For example, cesium carbonate in dimethylformamide (DMF) or ethanol is commonly used to facilitate acyl transfer .
  • Cyclization : Key step for triazole ring formation, requiring precise temperature control (e.g., reflux in ethanol) and solvent selection to minimize by-products .
  • Purification : Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization in solvents like ethanol/water mixtures are critical for isolating the final product with >95% purity .

Basic: Which analytical techniques are essential for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., distinguishing benzyl vs. benzoyl groups) and stereochemistry of the piperidine ring .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Advanced: How can researchers design SAR studies to evaluate the impact of substituents on bioactivity?

  • Substituent Variation : Systematically modify the 3-chloro-4-fluorobenzoyl and 4-methylbenzyl groups. For example:
    • Replace chloro/fluoro with other halogens (e.g., bromo, iodo) to assess electronic effects.
    • Substitute the methyl group on the benzyl moiety with bulkier alkyl chains or electron-withdrawing groups .
  • Biological Assays : Use standardized assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity. For triazole derivatives, IC50 values against target enzymes (e.g., kinases) are commonly reported .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

  • Experimental Replication : Repeat assays under identical conditions (e.g., cell lines, incubation time) to rule out methodological variability.
  • Meta-Analysis : Compare data across studies while accounting for differences in:
    • Solubility : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference .
    • Assay Type : Distinguish between in vitro (e.g., enzyme inhibition) and cellular (e.g., antiproliferative) endpoints .
  • Computational Validation : Molecular docking studies (e.g., using AutoDock Vina) can identify binding pose discrepancies caused by structural flexibility .

Advanced: What computational strategies predict target interactions and pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability and identify key residues (e.g., using GROMACS) .
  • ADMET Prediction : Tools like SwissADME estimate logP, solubility, and cytochrome P450 interactions. For example, the 4-methylbenzyl group may improve membrane permeability but reduce aqueous solubility .

Basic: How to assess compound stability under varying storage and experimental conditions?

  • Forced Degradation Studies : Expose the compound to:
    • Acidic/alkaline conditions : 0.1M HCl/NaOH at 25°C for 24h.
    • Oxidative stress : 3% H2O2 at 40°C for 6h.
    • Light : UV irradiation (254 nm) for 48h .
  • Stability-Indicating HPLC : Monitor degradation products using gradient elution (e.g., 10–90% acetonitrile in water) .

Advanced: How to address low solubility in biological assays?

  • Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤5% v/v) to enhance solubility without cytotoxicity .
  • Nanoformulation : Encapsulate the compound in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability .

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